Factor Xa Inhibition: A Core Pharmacological Differentiation
A primary point of differentiation for this specific scaffold is its demonstrated potential as a Factor Xa (FXa) inhibitor, a target for novel anticoagulant therapies. While comprehensive SAR data for the isolated compound is proprietary, research on closely related non-basic FXa inhibitors indicates that the 2,6-difluoroanilino oxoacetate motif is a privileged structure for binding within the enzyme's S1 and aryl binding sites [1]. This offers a clear, target-based advantage over structurally similar aniline derivatives used for other purposes. For example, 2,6-difluoroaniline itself is a common building block for p38α kinase inhibitors and herbicides , demonstrating how the addition of the ethyl oxoacetate group and amide linkage in CAS 648408-62-2 redirects its biological activity toward the coagulation cascade. This distinguishes the compound from other 2,6-difluoroaniline derivatives with different activities.
| Evidence Dimension | Primary Reported Biological Target / Application |
|---|---|
| Target Compound Data | Activated blood coagulation Factor X (FXa) inhibitor |
| Comparator Or Baseline | 2,6-Difluoroaniline (CAS 5509-65-9) |
| Quantified Difference | FXa inhibition vs. p38α kinase inhibition / herbicidal activity |
| Conditions | In vitro enzyme assay / Biochemical pathway context |
Why This Matters
This distinction is crucial for procurement decisions in anticoagulant drug discovery programs, ensuring the chosen building block aligns with the intended therapeutic target rather than unrelated kinase or agrochemical projects.
- [1] Komoriya, S., et al. (2005). Design, synthesis, and biological activity of non-basic compounds as factor Xa inhibitors: SAR study of S1 and aryl binding sites. Bioorganic & Medicinal Chemistry, 13(12), 3927-3954. View Source
